
Neodymium--nickel (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium–nickel (1/5), also known as NdNi5, is an intermetallic compound composed of neodymium and nickel in a 1:5 ratio. This compound is part of the rare-earth nickelide family and exhibits unique physical and chemical properties, making it valuable in various scientific and industrial applications. Neodymium is a rare-earth element known for its magnetic properties, while nickel is a transition metal with excellent corrosion resistance and catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium–nickel (1/5) can be synthesized through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing neodymium and nickel powders in the desired stoichiometric ratio, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the intermetallic compound. The reaction typically occurs at high temperatures, around 1000-1200°C, to ensure complete alloying of the metals .
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (1/5) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, neodymium oxide and nickel oxide, are reduced using hydrogen gas to obtain the pure metals, which are then alloyed together. The resulting alloy is cast into ingots and further processed to achieve the desired microstructure and properties .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–nickel (1/5) can be oxidized in the presence of oxygen or air at elevated temperatures, leading to the formation of neodymium oxide and nickel oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Major Products: The major products formed from these reactions include neodymium oxide, nickel oxide, and various substituted intermetallic compounds depending on the reagents used .
Applications De Recherche Scientifique
Neodymium–nickel (1/5) has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Neodymium–nickel (1/5) is explored for its potential in targeted drug delivery systems due to its magnetic properties.
Mécanisme D'action
The mechanism by which neodymium–nickel (1/5) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s magnetic properties arise from the interaction between the neodymium and nickel atoms, which align their magnetic moments to create a strong magnetic field. This property is exploited in various applications, including magnetic storage devices and MRI.
In catalytic applications, neodymium–nickel (1/5) provides active sites for chemical reactions, facilitating the conversion of reactants to products. The compound’s surface properties and electronic structure play a crucial role in its catalytic activity .
Comparaison Avec Des Composés Similaires
- Neodymium–iron–boron (NdFeB)
- Samarium–cobalt (SmCo)
- Neodymium–cobalt (NdCo)
- Neodymium–copper (NdCu)
Propriétés
Numéro CAS |
12423-51-7 |
|---|---|
Formule moléculaire |
NdNi5 |
Poids moléculaire |
437.71 g/mol |
Nom IUPAC |
neodymium;nickel |
InChI |
InChI=1S/Nd.5Ni |
Clé InChI |
SCISMUOCCPYZJE-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
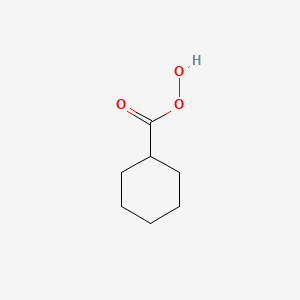
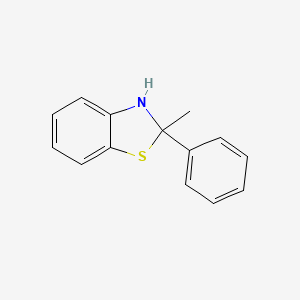

![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
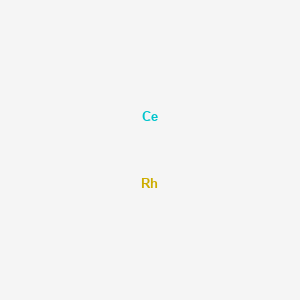
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
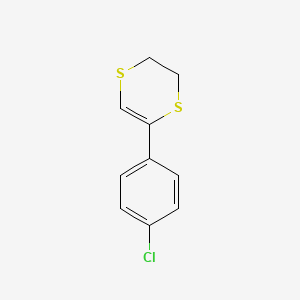
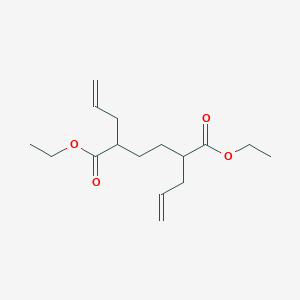
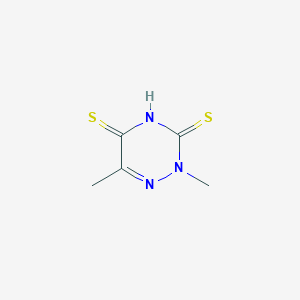
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
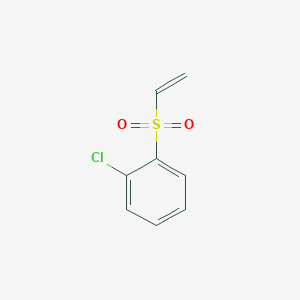
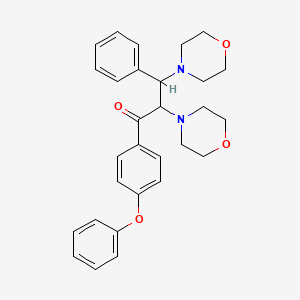
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
